molecular formula C24H25NO4S B4055462 6,7-DIMETHOXY-2-(4-METHYLBENZENESULFONYL)-1-PHENYL-1,2,3,4-TETRAHYDROISOQUINOLINE

6,7-DIMETHOXY-2-(4-METHYLBENZENESULFONYL)-1-PHENYL-1,2,3,4-TETRAHYDROISOQUINOLINE

Cat. No.: B4055462
M. Wt: 423.5 g/mol
InChI Key: HTLMLTUMQYYOHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,7-DIMETHOXY-2-(4-METHYLBENZENESULFONYL)-1-PHENYL-1,2,3,4-TETRAHYDROISOQUINOLINE is a complex organic compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by its unique structure, which includes methoxy groups, a methylbenzenesulfonyl group, and a phenyl group. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-DIMETHOXY-2-(4-METHYLBENZENESULFONYL)-1-PHENYL-1,2,3,4-TETRAHYDROISOQUINOLINE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of Methoxy Groups: Methoxy groups can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.

    Final Assembly: The final compound is assembled through a series of coupling reactions and purification steps to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

6,7-DIMETHOXY-2-(4-METHYLBENZENESULFONYL)-1-PHENYL-1,2,3,4-TETRAHYDROISOQUINOLINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce tetrahydroisoquinoline derivatives with altered functional groups.

Scientific Research Applications

6,7-DIMETHOXY-2-(4-METHYLBENZENESULFONYL)-1-PHENYL-1,2,3,4-TETRAHYDROISOQUINOLINE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential analgesic and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6,7-DIMETHOXY-2-(4-METHYLBENZENESULFONYL)-1-PHENYL-1,2,3,4-TETRAHYDROISOQUINOLINE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s effects are mediated through pathways that involve modulation of these targets, leading to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-6,7-Dimethoxy-2-Oxo-1,2-Dihydroquinoline-3-Carboxamides: Known for their analgesic properties.

    1,2,3,4-Tetrahydroisoquinoline Derivatives: Exhibit diverse biological activities against pathogens and neurodegenerative disorders.

Uniqueness

6,7-DIMETHOXY-2-(4-METHYLBENZENESULFONYL)-1-PHENYL-1,2,3,4-TETRAHYDROISOQUINOLINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

6,7-dimethoxy-2-(4-methylphenyl)sulfonyl-1-phenyl-3,4-dihydro-1H-isoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25NO4S/c1-17-9-11-20(12-10-17)30(26,27)25-14-13-19-15-22(28-2)23(29-3)16-21(19)24(25)18-7-5-4-6-8-18/h4-12,15-16,24H,13-14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTLMLTUMQYYOHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC3=CC(=C(C=C3C2C4=CC=CC=C4)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6,7-DIMETHOXY-2-(4-METHYLBENZENESULFONYL)-1-PHENYL-1,2,3,4-TETRAHYDROISOQUINOLINE
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6,7-DIMETHOXY-2-(4-METHYLBENZENESULFONYL)-1-PHENYL-1,2,3,4-TETRAHYDROISOQUINOLINE
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6,7-DIMETHOXY-2-(4-METHYLBENZENESULFONYL)-1-PHENYL-1,2,3,4-TETRAHYDROISOQUINOLINE
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6,7-DIMETHOXY-2-(4-METHYLBENZENESULFONYL)-1-PHENYL-1,2,3,4-TETRAHYDROISOQUINOLINE
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6,7-DIMETHOXY-2-(4-METHYLBENZENESULFONYL)-1-PHENYL-1,2,3,4-TETRAHYDROISOQUINOLINE
Reactant of Route 6
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6,7-DIMETHOXY-2-(4-METHYLBENZENESULFONYL)-1-PHENYL-1,2,3,4-TETRAHYDROISOQUINOLINE

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